molecular formula C16H21N3O3 B11396029 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide

Cat. No.: B11396029
M. Wt: 303.36 g/mol
InChI Key: BORFHTHNZVAAJH-UHFFFAOYSA-N
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Description

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups. The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the methoxy group under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide stands out due to its unique combination of the oxadiazole ring and methoxyphenyl group. This structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure, diverse chemical reactivity, and wide range of applications make it a valuable subject of study in scientific research.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C16H21N3O3/c1-11(2)10-17-14(20)8-9-15-18-16(19-22-15)12-6-4-5-7-13(12)21-3/h4-7,11H,8-10H2,1-3H3,(H,17,20)

InChI Key

BORFHTHNZVAAJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2OC

Origin of Product

United States

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